Cas no 2138510-72-0 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate
- ethyl 5-(1,1-difluoropentan-3-yl)-2H-triazole-4-carboxylate
- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester
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- Inchi: 1S/C10H15F2N3O2/c1-3-6(5-7(11)12)8-9(14-15-13-8)10(16)17-4-2/h6-7H,3-5H2,1-2H3,(H,13,14,15)
- InChI Key: XCURYZHFDGZEBG-UHFFFAOYSA-N
- SMILES: FC(CC(C1C(C(=O)OCC)=NNN=1)CC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 254
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786520-0.5g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 0.5g |
$2236.0 | 2024-05-22 | |
Enamine | EN300-786520-1.0g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 1.0g |
$2330.0 | 2024-05-22 | |
Enamine | EN300-786520-0.05g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 0.05g |
$1957.0 | 2024-05-22 | |
Enamine | EN300-786520-2.5g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 2.5g |
$4566.0 | 2024-05-22 | |
Enamine | EN300-786520-10.0g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 10.0g |
$10018.0 | 2024-05-22 | |
Enamine | EN300-786520-0.1g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 0.1g |
$2050.0 | 2024-05-22 | |
Enamine | EN300-786520-0.25g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 0.25g |
$2143.0 | 2024-05-22 | |
Enamine | EN300-786520-5.0g |
ethyl 5-(1,1-difluoropentan-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138510-72-0 | 95% | 5.0g |
$6757.0 | 2024-05-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester Related Literature
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester
Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester (CAS: 2138510-72-0)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester (CAS: 2138510-72-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry, owing to their versatile pharmacological properties. The presence of a difluoropropyl group in the structure of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation. Researchers have employed advanced synthetic techniques, including click chemistry, to efficiently produce this compound with high yield and purity.
In vitro and in vivo studies have demonstrated that this compound exhibits notable activity against a range of biological targets. For instance, preliminary data suggest its potential as an inhibitor of key enzymes involved in inflammatory pathways. Additionally, its unique chemical structure allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize its pharmacological profile. These findings underscore the compound's potential as a lead molecule in the development of novel therapeutics.
Further research is needed to fully elucidate the mechanistic pathways through which 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester exerts its biological effects. Current efforts are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of disease. The integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced therapeutic potential.
In conclusion, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3,3-difluoropropyl)-, ethyl ester represents a promising scaffold in medicinal chemistry, with significant potential for the development of new drugs. Continued research into its synthesis, biological activity, and therapeutic applications will be crucial in unlocking its full potential. This brief serves as a foundation for further exploration and collaboration in this exciting area of chemical biology.
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